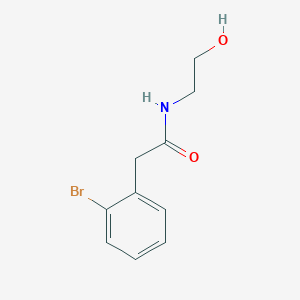

2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide

Description

2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide is a brominated acetamide derivative characterized by a 2-bromophenyl group attached to the acetamide core and a 2-hydroxyethyl substituent on the nitrogen atom.

Propriétés

IUPAC Name |

2-(2-bromophenyl)-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-8(9)7-10(14)12-5-6-13/h1-4,13H,5-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOSIHSERGVSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Synthesis via Nucleophilic Substitution and Amide Formation

Method Overview:

This approach involves the initial synthesis of 2-bromophenyl derivatives, followed by amide formation with hydroxyethyl groups. The key steps include halogenation, amide coupling, and hydroxyethyl substitution.

- Step 1: Bromination of phenyl compounds to obtain 2-bromophenyl derivatives, typically using N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane under controlled temperature conditions (0°C to room temperature). This step ensures selective bromination at the ortho position.

- Step 2: Conversion of 2-bromophenyl derivatives to acetamides via nucleophilic substitution with acetamide precursors, often employing acyl chlorides or activated esters in the presence of bases like triethylamine or pyridine.

- Step 3: Introduction of the hydroxyethyl group through nucleophilic substitution of the bromide with 2-hydroxyethylamine or via coupling with 2-hydroxyethyl acetate derivatives under basic conditions.

Reaction Conditions & Reagents:

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromination | NBS | Dichloromethane | 0°C to RT | Controlled addition to prevent polybromination |

| Amide formation | Acyl chloride or activated ester | DCM or DMF | RT to 50°C | Use of bases like triethylamine or DIPEA |

| Hydroxyethyl substitution | 2-hydroxyethylamine or ester derivatives | Ethanol or DMF | RT | Catalysts or phase transfer agents may be employed |

- A synthesis pathway reported involves the bromination of aniline derivatives followed by acylation, as detailed in patent CN109824537A, where ortho-acetaminophenol derivatives are converted through multiple steps involving acylation, bromination, and reduction to yield the target amide with hydroxyethyl groups.

Multi-step Synthesis via Halogenation and Coupling

Method Overview:

This method emphasizes stepwise halogenation, amidation, and hydroxyethyl group incorporation, often used for complex derivatives.

- Step 1: Bromination of phenyl rings using BBr₃ or NBS in dichloromethane at low temperatures (0°C), followed by purification via chromatography.

- Step 2: Conversion of bromides to amides using coupling reagents such as HATU or EDC in the presence of bases (e.g., DIPEA), often in DMF or DMSO.

- Step 3: Hydroxyethylation achieved by nucleophilic substitution with 2-hydroxyethylamine or through ester intermediates, followed by hydrolysis or reduction to the free hydroxyl group.

Reaction Conditions & Reagents:

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromination | NBS or BBr₃ | Dichloromethane | 0°C to RT | Controlled addition for selectivity |

| Amidation | HATU, DIPEA | DMF | RT | Coupling efficiency depends on reagent ratios |

| Hydroxyethyl substitution | 2-hydroxyethylamine | Ethanol or DMF | RT | May require phase transfer catalysis |

- The synthesis of N-(3-acetyl-2-hydroxyphenyl) acetamide involves multiple steps, including bromination, acylation, and reduction, as outlined in patent CN109824537A, with specific molar ratios and purification steps detailed.

Chemoenzymatic and Green Synthesis Approaches

Method Overview:

Recent advances focus on sustainable synthesis using chemoenzymatic methods, employing enzymes like lipases or esterases for esterification and amidation, reducing hazardous reagents.

- Step 1: Enzymatic esterification of phenylacetic acid derivatives with ethylene glycol or 2-hydroxyethylamine in the presence of immobilized lipases.

- Step 2: Enzymatic amidation of ester intermediates with ammonia or primary amines under mild conditions.

- Step 3: Purification through recrystallization or chromatography.

Reaction Conditions & Reagents:

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Esterification | Ethylene glycol, CAL-B enzyme | MTBE | 55°C | Reactions proceed with high regioselectivity and yield |

| Amidation | Ammonia or primary amines | Ethanol or DMSO | 50-75°C | Mild conditions favor green synthesis |

- Lal and Snape demonstrated the enzymatic synthesis of amides from methyl benzoate and ethylene glycol, achieving yields up to 80%, emphasizing eco-friendly processes.

Summary of Key Data and Reaction Parameters

| Method | Key Reagents | Solvent | Temperature | Yield | Purification |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | Acetamide derivatives, NBS, BBr₃ | DCM, DMF | 0°C–50°C | 75–90% | Recrystallization, chromatography |

| Multi-step halogenation & coupling | Bromides, HATU, DIPEA | DMF, Ethanol | RT–75°C | 70–85% | Chromatography |

| Chemoenzymatic | Ethylene glycol, CAL-B | MTBE | 55°C | 80% | Recrystallization |

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products Formed

Oxidation: The major product is 2-(2-bromophenyl)-N-(2-oxoethyl)acetamide.

Reduction: The major product is 2-(phenyl)-N-(2-hydroxyethyl)acetamide.

Substitution: The major products depend on the nucleophile used, such as 2-(2-azidophenyl)-N-(2-hydroxyethyl)acetamide or 2-(2-thiophenyl)-N-(2-hydroxyethyl)acetamide.

Applications De Recherche Scientifique

2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding, while the hydroxyethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and molecular properties of 2-(2-bromophenyl)-N-(2-hydroxyethyl)acetamide and related compounds:

Key Observations :

- Polarity and Solubility : The hydroxyethyl group in the target compound increases hydrophilicity compared to N-(2-bromophenyl)acetamide, which lacks polar substituents .

- Biological Activity : Heterocyclic additions (e.g., benzoisothiazolyl, oxadiazole) correlate with enhanced bioactivity. For instance, thiophene-containing analogs exhibit antimycobacterial properties, while oxadiazole derivatives show promise as antimicrobial agents .

- Synthetic Complexity: Compounds with fused heterocycles (e.g., thienopyrimidinyl) require multi-step syntheses, whereas simpler derivatives like N-(2-bromophenyl)acetamide are accessible in one step .

Activité Biologique

Chemical Structure and Properties

The compound can be represented structurally as follows:

Key Features:

- Bromophenyl Group : Enhances reactivity and potential biological interactions.

- Hydroxyethyl Moiety : May improve solubility and bioavailability.

Synthesis

The synthesis of 2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2-bromobenzene with N-(2-hydroxyethyl)acetamide. The general synthetic route can be summarized as follows:

- Reagents : 2-bromobenzene, N-(2-hydroxyethyl)acetamide.

- Conditions : The reaction may require a suitable solvent and catalyst, typically under reflux conditions.

- Yield : The yield can vary based on the specific conditions employed.

Biological Activity

While specific studies on this compound are sparse, research on structurally similar compounds provides valuable insights into its potential biological activities.

Anticancer Activity

Some acetamide derivatives have demonstrated anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Related compounds have exhibited antimicrobial activity against a range of pathogens. The presence of the bromine atom in the structure could enhance the interaction with microbial enzymes or receptors, potentially leading to increased efficacy .

Enzyme Inhibition

Compounds similar to this compound have been studied for their inhibitory effects on cholinesterase enzymes (AChE and BChE), which are significant targets in treating neurodegenerative diseases like Alzheimer's . Inhibiting these enzymes can increase acetylcholine levels, improving cognitive function.

The precise mechanism of action for this compound remains unclear; however, it may involve:

- Enzyme Inhibition : By binding to active sites of enzymes, thereby altering their activity.

- Receptor Modulation : Interacting with neurotransmitter receptors to influence signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the potential activity of this compound, a comparative analysis with structurally related compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Chlorophenyl)acetamide | Contains chloro substituent | Known for anti-inflammatory properties |

| 4-Bromoaniline | Simple amine structure | Primarily used in dye synthesis |

| N-(2-Hydroxyethyl)acetamide | Lacks bromine substitution | Commonly used as a solvent |

| 2-Hydroxy-N-(4-bromophenyl)acetamide | Contains para-bromophenyl group | Exhibits distinct biological activity |

Case Studies and Research Findings

- Anticancer Studies : A study evaluating various acetamide derivatives found that certain brominated compounds exhibited enhanced cytotoxicity against cancer cell lines compared to their non-brominated counterparts .

- Cholinesterase Inhibition : Research indicates that some brominated acetamides can effectively inhibit AChE and BChE, suggesting potential therapeutic applications in Alzheimer's disease management .

- Antimicrobial Research : Investigations into related compounds have shown promising antimicrobial properties, indicating that this compound could similarly exhibit such effects .

Q & A

Q. What are the established synthetic routes for 2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide?

Answer: The compound can be synthesized via aminolysis or palladium-catalyzed cross-coupling reactions . For example:

- Aminolysis of esters/activated acids : Ethanolamine reacts with 2-(2-bromophenyl)acetic acid derivatives (e.g., pentyl esters) in the presence of H-cation exchange resins. This method achieves high yields (up to 89.5%) under mild conditions .

- Palladium-mediated cyclization : N-(2-bromophenyl)acetamide precursors undergo coupling with boronate esters or aryl halides using Pd(dppf)Cl₂ as a catalyst. Reaction conditions (e.g., THF/H₂O solvent, 80°C, N₂ atmosphere) are critical for minimizing side products .

Key optimization parameters : Temperature (60–80°C), solvent polarity, and catalyst loading (0.1–0.2 eq Pd). Purification typically involves column chromatography with ethyl acetate/hexane gradients .

Q. How is this compound characterized structurally?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the hydroxyethyl moiety (δ 3.4–3.8 ppm for CH₂-OH). The acetamide carbonyl resonates at ~170 ppm in ¹³C NMR .

- HRMS : Molecular ion peaks ([M+H]⁺) are analyzed for exact mass confirmation (e.g., C₁₀H₁₃BrNO₂ requires 274.0102) .

- X-ray crystallography : Triclinic or monoclinic crystal systems are common. For example, related bromophenyl acetamides exhibit unit cell parameters such as a = 4.851 Å, b = 12.083 Å, and hydrogen-bonding networks stabilizing the structure .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

- Enzyme inhibition : Alpha-glucosidase/alpha-amylase assays (pH 6.8, 37°C) to assess antidiabetic potential. IC₅₀ values are calculated using Lineweaver-Burk plots .

- Molecular docking : Autodock Vina or Schrödinger Suite evaluates binding to targets like glucokinase or coagulation factors. Docking scores (e.g., −8.2 kcal/mol) correlate with inhibitory activity .

- ADMET profiling : Solubility (>61.3 µg/mL in PBS) and hepatotoxicity are assessed via HepG2 cell viability assays .

Advanced Research Questions

Q. How can contradictions in biological assay data be resolved?

Answer: Discrepancies (e.g., high in vitro activity but low in vivo efficacy) require:

- Dose-response validation : Repeat assays with stricter controls (e.g., serum-free media to avoid protein binding artifacts) .

- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites. For example, hydroxylation of the bromophenyl ring may alter bioavailability .

- Structural analogs comparison : Test derivatives (e.g., 2-(4-bromophenyl) variants) to isolate pharmacophore contributions .

Q. What computational methods predict the compound’s pharmacokinetic behavior?

Answer:

- QSAR models : Use descriptors like logP (2.1–2.5) and topological polar surface area (70–80 Ų) to predict intestinal absorption .

- MD simulations : GROMACS simulations (50 ns trajectories) assess binding stability to serum albumin, which impacts half-life .

- CYP450 inhibition assays : Fluorometric screening identifies interactions with CYP3A4/2D6, critical for drug-drug interaction risks .

Q. How are reaction kinetics optimized for scalable synthesis?

Answer:

- Rate constant determination : Pseudo-first-order kinetics for aminolysis (k = 0.12 min⁻¹) and transesterification (k = 0.03 min⁻¹) .

- Activation energy minimization : Lower Eₐ (15.8 kJ·mol⁻¹) via H-cation exchange resins improves reaction efficiency .

- Solvent selection : THF/H₂O (5:1) balances solubility and reactivity, reducing byproduct formation .

Q. How do crystallographic data inform structure-activity relationships (SAR)?

Answer:

- Torsion angles : The dihedral angle between bromophenyl and acetamide groups (e.g., 12.3°) influences steric hindrance and target binding .

- Hydrogen bonding : N-H···O interactions (2.8–3.0 Å) stabilize the bioactive conformation, enhancing enzyme inhibition .

- Packing motifs : π-π stacking of aromatic rings (3.5 Å spacing) correlates with improved crystallinity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.